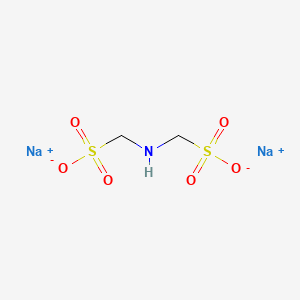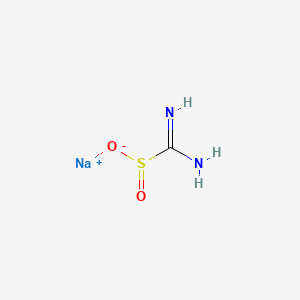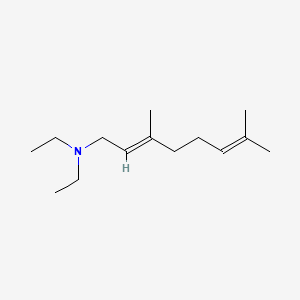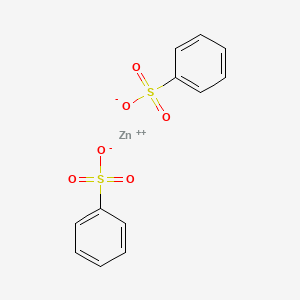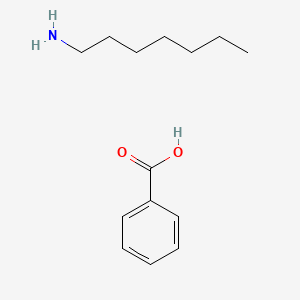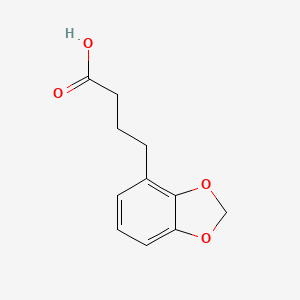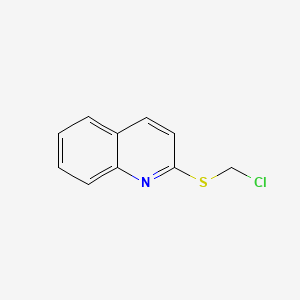
Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester is an organophosphorus compound characterized by the presence of phosphonic acid esterified with two 3,4-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester typically involves the esterification of phosphonic acid with 3,4-dimethylphenol in the presence of a suitable catalyst. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active phosphonic acid, which then interacts with the target molecules, inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Phosphonic acid, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl ester
Comparison: Phosphonic acid, methyl-, bis(3,4-dimethylphenyl) ester is unique due to the presence of two 3,4-dimethylphenyl groups, which impart distinct steric and electronic properties.
Properties
CAS No. |
88847-65-8 |
|---|---|
Molecular Formula |
C17H21O3P |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene |
InChI |
InChI=1S/C17H21O3P/c1-12-6-8-16(10-14(12)3)19-21(5,18)20-17-9-7-13(2)15(4)11-17/h6-11H,1-5H3 |
InChI Key |
IRZBBVIENICDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OP(=O)(C)OC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


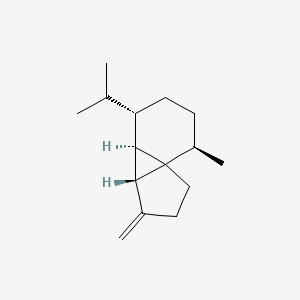

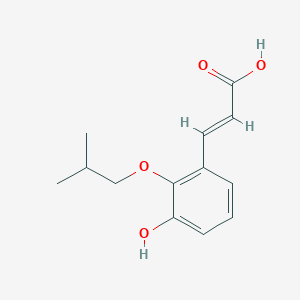
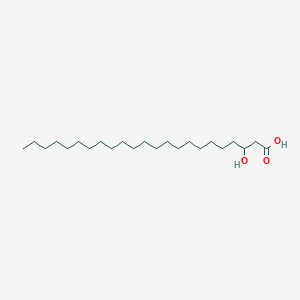
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
